molecular formula C8H15NO5 B2912004 (1-Aminocyclopentyl)methanol oxalate CAS No. 10316-79-7; 1177354-53-8

(1-Aminocyclopentyl)methanol oxalate

Cat. No.: B2912004
CAS No.: 10316-79-7; 1177354-53-8
M. Wt: 205.21
InChI Key: WFMQPLGGNDWPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Aminocyclopentyl)methanol oxalate (CAS: 1177354-53-8) is a salt formed by the reaction of (1-aminocyclopentyl)methanol (C₆H₁₃NO) with oxalic acid (C₂H₂O₄), resulting in the molecular formula C₆H₁₃NO·C₂H₂O₄ . The parent compound, (1-aminocyclopentyl)methanol, is a colorless to pale yellow liquid with a molecular weight of 115.17 g/mol, a boiling point of 85–90°C at 10 mmHg, and a pKa of ~15.05 . It is water-soluble and serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals, rubber antioxidants, and dyes .

The oxalate form enhances stability and modifies solubility, making it suitable for specific industrial and pharmacological applications. Oxalate salts are commonly employed to improve crystallinity and bioavailability in drug formulations .

Properties

IUPAC Name

(1-aminocyclopentyl)methanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.C2H2O4/c7-6(5-8)3-1-2-4-6;3-1(4)2(5)6/h8H,1-5,7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMQPLGGNDWPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Hydrochloride Salts

(1-Aminocyclopentyl)methanol hydrochloride (CAS: 402752-91-4, C₆H₁₄ClNO) is a closely related analog. Key differences include:

Property (1-Aminocyclopentyl)methanol Oxalate (1-Aminocyclopentyl)methanol Hydrochloride
Molecular Weight 248.3 g/mol (combined) 151.63 g/mol
Counterion Oxalate (C₂H₂O₄) Chloride (Cl⁻)
Solubility Moderate in polar solvents High water solubility due to ionic nature
Stability Stable under dry conditions Hygroscopic; requires anhydrous storage
Applications Drug crystallization Intermediate in peptide synthesis

The hydrochloride form is preferred in reactions requiring high aqueous solubility, whereas the oxalate form is advantageous in controlled-release formulations due to its lower hygroscopicity .

Cyclobutyl Analogs

(1-Aminocyclobutyl)methanol hydrochloride (CAS: 402752-91-4) shares structural similarity but features a four-membered cyclobutane ring instead of cyclopentane. This smaller ring increases ring strain, reducing thermal stability (melting point ~20°C for cyclopentyl vs. decomposition observed in cyclobutyl analogs) . Cyclobutyl derivatives are less common in industrial applications due to synthetic challenges but are explored in niche pharmacological contexts for their conformational rigidity .

Oxalate vs. Free Base

The free base (1-aminocyclopentyl)methanol (CAS: 5460-68-4) lacks counterions, resulting in:

  • Higher volatility (boiling point 85–90°C at 10 mmHg vs. non-volatile oxalate salt).
  • Reduced crystallinity , limiting its utility in solid formulations.
  • Greater reactivity in nucleophilic reactions due to unneutralized amine groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.